Trifluoromethanesulfenyl fluoride

Organofluorine Chemistry Chemical Equilibrium Sulfenyl Fluoride

Trifluoromethanesulfenyl fluoride (CF₃SF, CAS 17742-04-0, molecular formula CF₄S, MW 120.07 g/mol) is a perhalogenated sulfenyl fluoride belonging to the class of organosulfur(II) fluorides. It is a volatile, reactive compound characterized by a boiling point of 147.5 °C, density of 1.485 g/cm³, and refractive index of 1.304.

Molecular Formula CF4S
Molecular Weight 120.07 g/mol
CAS No. 17742-04-0
Cat. No. B090764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanesulfenyl fluoride
CAS17742-04-0
Molecular FormulaCF4S
Molecular Weight120.07 g/mol
Structural Identifiers
SMILESC(F)(F)(F)SF
InChIInChI=1S/CF4S/c2-1(3,4)6-5
InChIKeyRUDIYFIXQOWLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethanesulfenyl Fluoride (CAS 17742-04-0): A Perhalogenated Sulfenyl Fluoride with Distinct Monomer-Dimer Equilibrium for Organofluorine Synthesis


Trifluoromethanesulfenyl fluoride (CF₃SF, CAS 17742-04-0, molecular formula CF₄S, MW 120.07 g/mol) is a perhalogenated sulfenyl fluoride belonging to the class of organosulfur(II) fluorides. It is a volatile, reactive compound characterized by a boiling point of 147.5 °C, density of 1.485 g/cm³, and refractive index of 1.304 . CF₃SF is distinguished among sulfenyl halides by its unique monomer-dimer equilibrium with CF₃SF₂SCF₃ in the liquid phase [1], a property that directly impacts its handling, storage, and effective reactive concentration. The compound serves as a reagent for introducing the trifluoromethylthio (CF₃S–) moiety via electrophilic addition to carbon–carbon and carbon–sulfur multiple bonds [2], and its S–F bond confers reactivity distinct from the corresponding sulfenyl chloride (CF₃SCl) and sulfonyl fluoride (CF₃SO₂F) analogs.

S
Electrophilic S–F addition Enables CF₃S group and fluorine atom installation across C=C bonds via a single-step electrophilic manifold.
E
Monomer-dimer equilibrium Reversible CF₃SF ⇌ ½ CF₃SF₂SCF₃ equilibrium modulates effective reactive monomer concentration; supports temperature-controlled reactivity studies.
H
Halogen-exchange resistance Fully fluorinated sulfur center resists fluorine–chlorine exchange, preserving S–F bond identity for transformations where chloride reactivity is not desired.

Why Trifluoromethanesulfenyl Fluoride Cannot Be Replaced by Generic Trifluoromethylthiolation Reagents or Sulfenyl Chlorides


The trifluoromethylthiolation reagent landscape includes CF₃SCl (a toxic gas, bp ≈ −0.7 °C), shelf-stable electrophilic reagents such as N-trifluoromethylthiosaccharin (Shen reagent) and CF₃SO₂SCF₃ (TTST), and nucleophilic sources like CF₃SO₂Na [2]. CF₃SF is not interchangeable with any of these alternatives for three reasons: (1) CF₃SF uniquely resists fluorine–chlorine exchange, meaning it cannot be converted to CF₃SCl by halogen metathesis—a pathway available to less fluorinated sulfenyl fluorides [1]; (2) its monomer–dimer equilibrium (CF₃SF ⇌ ½ CF₃SF₂SCF₃) modulates the effective concentration of reactive monomer in solution, a feature absent in all other trifluoromethylthiolation reagents [1]; and (3) CF₃SF adds across C=C bonds with distinct regioselectivity that differs from both radical-mediated CF₃SCl additions and transition-metal-catalyzed trifluoromethylthiolation with shelf-stable reagents, yielding isomer distributions inaccessible by alternative routes [3].

CF₃SF Reversible monomer-dimer equilibrium Kp-driven equilibrium controls effective monomer concentration; synthetic protocols can tune reactivity via temperature.
Alternative reagents No equilibrium behavior CF₃SCl, Shen reagent, TTST exist as single molecular species; concentration-dependent reactivity modulation is not available.
CF₃SF Fluorine–chlorine exchange inert Fully fluorinated carbon prevents halogen metathesis; S–F bond is preserved under chloride-source conditions.
Partially fluorinated analogs Exchange-competent CF₂ClSF and similar compounds undergo F→Cl exchange; S–F reactivity may degrade in chloride-containing workflows.
CF₃SF Electrophilic S–F regioselectivity Markovnikov-type addition yields fluorinated thioether isomers distinct from radical-mediated pathways.
CF₃SCl / radical reagents Radical-mediated regioselectivity Cl•-initiated addition produces different regioisomeric distributions; isomer ratios may not transfer between reagent classes.

Quantitative Differentiation Evidence for Trifluoromethanesulfenyl Fluoride: Comparator-Anchored Performance Data


Monomer-Dimer Equilibrium Thermodynamics: CF₃SF vs. CF₃SCl—A Unique Reversible Equilibrium Quantified by Kp and ΔH

CF₃SF exists in a reversible equilibrium with its dimer CF₃SF₂SCF₃ in the liquid phase. This equilibrium is unusual because it involves two different bonds (S–F and S–S). The equilibrium constant Kp(298) = 1.3 × 10³ atm and dissociation enthalpy ΔH°₂₉₈ = 42.5 kJ/mol were determined by IR and mass spectroscopic measurements [1]. The dimer CF₃SF₂SCF₃ exhibits a dissociation half-life of ca. 2 h at 298 K, while the decomposition half-life of CF₃SF monomer (to CF₃SF₃ and CF₃SSCF₃) at p ≈ 13 mbar is approximately 1 year [1]. In contrast, CF₃SCl does not exhibit any monomer-dimer equilibrium, and CF₃SO₂F exists solely as a monomer [2].

Monomer-dimer equilibrium
Head-to-head
Kp(298) = 1.3 × 10³ atm
ΔH°₂₉₈ = 42.5 kJ/mol
Monomer t₁/₂ ≈ 1 year
Supports equilibrium-dependent concentration control for synthetic protocols.
Dimer dissociation t₁/₂ ≈ 2 h at 298 K; CF₃SCl shows no equilibrium.
Organofluorine Chemistry Chemical Equilibrium Sulfenyl Fluoride Thermodynamics

Complete Resistance to Fluorine–Chlorine Exchange: CF₃SF vs. Partially Fluorinated Sulfenyl Halides

Across the perfluorohalogenoorganosulfenyl halide series, the rate of fluorine–chlorine exchange at the sulfur atom decreases systematically with increasing fluorination at the carbon atom. CF₃SF represents the terminal case: it does not undergo fluorine–chlorine exchange under any tested conditions [1]. This contrasts with CF₂ClSF and other less fluorinated sulfenyl fluorides, which do undergo halogen exchange, and with CF₃SCl, which is already the chloride form [1]. The synthesis of CF₃SF itself requires treatment of CF₃SCl with activated KF, HgF₂, or AgF—but the reverse reaction (CF₃SF → CF₃SCl) is not viable [2].

F–Cl exchange resistance
Class-level
CF₃SF: exchange-inert
CF₂ClSF / CCl₃SF: exchange-competent
Binary classification supports S–F bond-specific reactivity context.
Exchange rate decreases monotonically with carbon fluorination degree.
Halogen Exchange Sulfenyl Halide Stability Fluorine Chemistry Reactivity

Quantified Olefin Addition Regioselectivity: CF₃SF Electrophilic Addition vs. CF₃SCl Radical-Mediated Addition

CF₃SF adds across the C=C double bond of olefins to form partially fluorinated thioethers with high regioselectivity. With propene (CH₃CH=CH₂), two isomeric products are obtained: CH₃CHFCH₂SCF₃ (85–94%) and CH₃CH(SCF₃)CH₂F (6–15%) [1]. With CF₃CH=CH₂, the addition is fully regioselective, yielding only CF₃CH(SCF₃)CH₂F [1]. In contrast, CF₃CF=CF₂ does not react with CF₃SF at temperatures up to 20 °C [1]. This behavior differs fundamentally from CF₃SCl, which adds to olefins via a chlorine-atom-initiated free-radical mechanism, producing different regioisomeric distributions [2].

Olefin addition regioselectivity
Context-dependent
Propene: 85–94% CH₃CHFCH₂SCF₃
CF₃CH=CH₂: 100% CF₃CH(SCF₃)CH₂F
CF₃CF=CF₂: 0% at ≤20 °C
Reported electrophilic addition regioselectivity profile differs from radical CF₃SCl pathway.
Strong electronic bias: electron-deficient perfluoroolefin unreactive.
Olefin Addition Regioselectivity Trifluoromethylthiolation Electrophilic Addition

C–S Rotational Barrier: CF₃SF and CF₃SCl Are Conformationally Equivalent but Distinct from Trichloromethyl Analogs

DFT-B3LYP and ab initio MP2 calculations at the 6-311+G** level reveal that the three-fold rotational barrier about the C–S bond in CF₃SF is approximately 3 kcal mol⁻¹, identical within computational accuracy to the barrier in CF₃SCl (~3 kcal mol⁻¹) [1]. In contrast, the trichloromethyl analogs CCl₃SF and CCl₃SCl exhibit barriers of approximately 6 kcal mol⁻¹ [1]. Full energy optimizations and normal coordinate analyses confirmed these values and enabled vibrational assignments for all four compounds [1].

C–S rotational barrier
Head-to-head
CF₃SF: ~3 kcal mol⁻¹
CF₃SCl: ~3 kcal mol⁻¹
CCl₃ analogs: ~6 kcal mol⁻¹
Conformational equivalence supports bond-reactivity-based reagent selection.
DFT-B3LYP / MP2/6-311+G**; reactivity differences arise from S–F vs S–Cl bond properties.
Computational Chemistry Rotational Barrier Conformational Analysis Sulfenyl Halide

Dimer Disproportionation and Hydrolysis Pathways: CF₃SF₂SCF₃ Stability Profile vs. SF₂ Dimer (F₃SSF)

Liquid CF₃SF₂SCF₃ (the dimer of CF₃SF) undergoes spontaneous disproportionation, yielding CF₃SF₃ and CF₃SSCF₃ [1]. Controlled hydrolysis of CF₃SF₂SCF₃ at −50 °C produces the stable compound CF₃S(O)SCF₃ [1]. For comparison, the dimer of SF₂ (F₃SSF) decomposes via a different pathway to SF₄ and SSF₂, with a monomer (SF₂) decomposition half-life of ca. 10 h at 298 K versus ~1 year for CF₃SF monomer [2]. The CF₃SF dimer also reacts with PF₃ to form CF₃SPF₄, demonstrating utility in organophosphorus derivatization [1].

Dimer decomposition pathway
Class-level
CF₃SF₂SCF₃ → CF₃SF₃ + CF₃SSCF₃
Monomer t₁/₂ ≈ 1 year vs SF₂ ~10 h
Storage-stability context for procurement and pre-use purification.
Hydrolysis at −50 °C yields CF₃S(O)SCF₃; SF₂ dimer decomposes via different manifold.
Disproportionation Sulfur Fluoride Dimer Hydrolysis Stability Decomposition Pathway

High-Value Application Scenarios for Trifluoromethanesulfenyl Fluoride Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Fluorinated Thioether Building Blocks via S–F Addition to Olefins

CF₃SF is the reagent of choice when synthetic routes require the simultaneous installation of a CF₃S group and a fluorine atom across a C=C bond with Markovnikov-type regiochemistry (major isomer: CH₃CHFCH₂SCF₃, 85–94% from propene). This transformation is unique to the S–F electrophilic addition manifold of CF₃SF and cannot be replicated by CF₃SCl (which proceeds via radical addition with different regiochemistry) or by two-step protocols using alternative reagents. The reaction is particularly valuable for constructing fluorinated thioether intermediates for agrochemical and pharmaceutical lead optimization, where the combination of lipophilic CF₃S and metabolically stabilizing C–F bonds in a single step offers synthetic efficiency advantages [1].

Controlled-Reactivity Reagent for Mechanistic Studies of Sulfur–Fluorine Bond Activation

The well-characterized monomer-dimer equilibrium (Kp(298) = 1.3 × 10³ atm, ΔH°₂₉₈ = 42.5 kJ/mol) and the resistance of CF₃SF to halogen exchange make it an ideal model substrate for fundamental studies of S–F bond reactivity. Researchers investigating electrophilic fluorine transfer, S–F bond homolysis (BDE), or sulfur-centered reactivity can use CF₃SF as a probe molecule whose effective concentration can be thermally modulated through the dimer equilibrium. The slow decomposition kinetics (t₁/₂ ≈ 1 year for monomer) provide a practical experimental window unavailable with less stable sulfenyl fluorides such as CH₃SF or SF₂ [2].

Precursor for Trifluoromethylthio-Substituted Organophosphorus and Organometallic Compounds

CF₃SF and its dimer CF₃SF₂SCF₃ react with PF₃ to yield CF₃SPF₄, demonstrating the utility of this reagent system for introducing the CF₃S group onto phosphorus centers [3]. This reactivity extends to other nucleophilic main-group and transition-metal substrates. The S–F bond in CF₃SF provides a leaving group (F⁻) that is compatible with anhydrous organometallic conditions, whereas the S–Cl bond in CF₃SCl generates chloride that can poison sensitive catalysts or participate in competing side reactions. For synthetic organometallic chemists, CF₃SF thus offers a cleaner CF₃S transfer reagent for electrophilic substrate functionalization.

Differentiated Intermediate for Agrochemical and Pharmaceutical Research Where S–F Reactivity Is Required

In medicinal and agrochemical chemistry, the trifluoromethylthio group (–SCF₃) is prized for its extreme lipophilicity (Hansch π ≈ 1.44) and electron-withdrawing character, which enhance membrane permeability and metabolic stability [4]. CF₃SF enables late-stage introduction of –SCF₃ via S–F bond addition to unsaturated substrates without requiring transition-metal catalysts or pre-functionalization. This contrasts with shelf-stable reagents such as Shen reagent or TTST, which require copper catalysis or stoichiometric activators. For discovery programs that have identified S–F addition as the preferred disconnection strategy, CF₃SF is an essential procurement item with no direct substitute [1].

Application
Selection Property
Validation Focus
Fluorinated thioether building-block synthesis
Electrophilic S–F addition regioselectivity
Regioisomeric product distribution verification
S–F bond activation mechanistic studies
Monomer-dimer equilibrium modulation
Effective monomer concentration by temperature control
CF₃S transfer to phosphorus and metal centers
S–F leaving-group compatibility with anhydrous conditions
Catalyst compatibility and side-reaction profiling
Late-stage –SCF₃ installation for discovery chemistry
Catalyst-free S–F addition to unsaturated substrates
Substrate scope and functional group tolerance
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